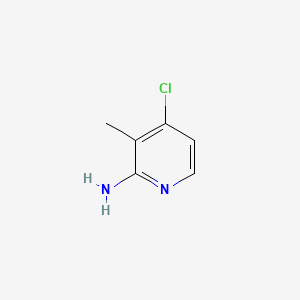
4-Chloro-3-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylpyridin-2-amine is an organic compound with the molecular formula C6H7ClN2 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 3-position, and an amine group at the 2-position. This compound is known for its weak basicity and solubility in organic solvents such as ethanol and dichloromethane .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-methylpyridin-2-amine involves the chlorination of 3-methylpyridin-2-amine. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the reactants and products. The process can be summarized as follows:
Starting Material: 3-Methylpyridin-2-amine
Reagent: Chlorine gas
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperature
Purification: Crystallization, distillation, or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-Chloro-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
4-Chloro-3-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds and potential therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and amine groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
4-Chloro-3-methylpyridin-2-amine can be compared with other similar compounds, such as:
2-Amino-4-methylpyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Amino-2-chloro-4-methylpyridine: Similar structure but different substitution pattern, leading to distinct chemical properties and uses.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom instead of chlorine, affecting its reactivity in coupling reactions.
属性
IUPAC Name |
4-chloro-3-methylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWSMCBOBUNQGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855915 |
Source


|
| Record name | 4-Chloro-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227595-52-9 |
Source


|
| Record name | 4-Chloro-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
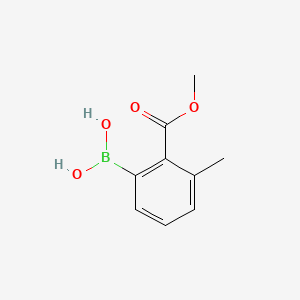
![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)

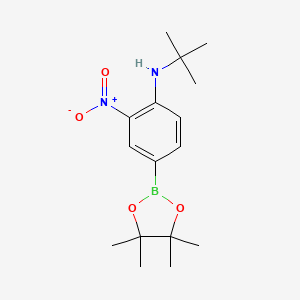
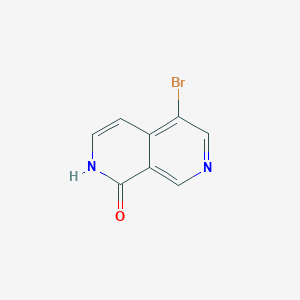
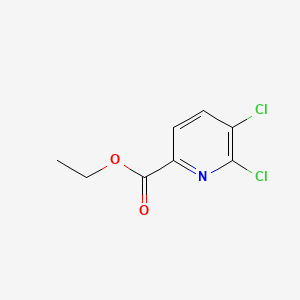

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
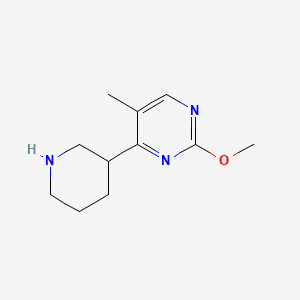
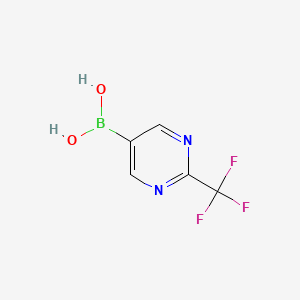
![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)



